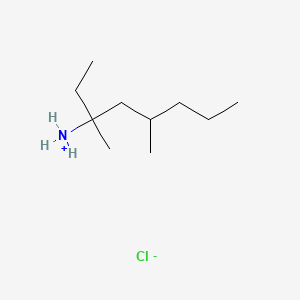

3,5-Dimethyl-3-octanamine hydrochloride

Description

Contextualization within Branched-Chain Tertiary Amines in Organic Chemistry

Amines are organic derivatives of ammonia (B1221849) where one or more hydrogen atoms are replaced by alkyl or aryl groups. purdue.edu They are classified as primary (RNH₂), secondary (R₂NH), or tertiary (R₃N) based on the number of carbon-containing groups directly bonded to the nitrogen atom. solubilityofthings.comlibretexts.org 3,5-Dimethyl-3-octanamine hydrochloride is the salt form of a tertiary amine, 3,5-dimethyl-3-octanamine. In this parent amine, the nitrogen atom is bonded to three carbon atoms: the third carbon of the octane (B31449) chain and two other implicit groups if it were, for example, an N,N-dimethyl derivative, though in this specific primary amine structure (3,5-dimethyloctan-3-amine), the nitrogen is bonded to one carbon and two hydrogens, making it a primary amine situated on a tertiary carbon. However, the nomenclature "3,5-Dimethyl-3-octanamine" correctly refers to a primary amine. The hydrochloride form simply means this amine has been reacted with hydrochloric acid.

The defining structural characteristic of 3,5-dimethyl-3-octanamine is its significant branching. The octane backbone is substituted with methyl groups at positions 3 and 5. Crucially, the amino group itself is located at position 3, a tertiary carbon atom (a carbon bonded to three other carbons). This intricate branching creates substantial steric hindrance around the nitrogen atom. In organic chemistry, such steric bulk profoundly influences a molecule's physical and chemical properties. solubilityofthings.com

Compared to linear amines, branched-chain amines often exhibit lower boiling points due to decreased efficiency in intermolecular packing, which weakens van der Waals forces. Furthermore, the steric congestion around the nitrogen's lone pair of electrons can reduce its reactivity as a nucleophile in substitution reactions. vulcanchem.com This steric shielding is a critical factor in its potential chemical behavior, distinguishing it from less hindered primary amines.

Table 1: Structural and Physicochemical Properties of 3,5-Dimethyl-3-octanamine

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₃N | uni.lu |

| Molecular Weight | 157.30 g/mol | nih.gov |

| IUPAC Name | 3,5-dimethyloctan-3-amine | uni.lu |

| Predicted XlogP | 3.2 | uni.lu |

| Hydrogen Bond Donor Count | 2 | vulcanchem.com |

| Hydrogen Bond Acceptor Count | 1 | guidechem.com |

| Rotatable Bond Count | 6 | guidechem.com |

Fundamental Significance of Investigating Alkyl Amine Hydrochlorides in Academic Research

The conversion of amines into their hydrochloride salts is a common and fundamentally important practice in both academic research and industrial applications, particularly in pharmaceuticals. purdue.edualkylamines.com Amines, especially those with higher molecular weights like 3,5-dimethyl-3-octanamine, are often liquids with limited water solubility and can be volatile. wikipedia.org Forming the hydrochloride salt addresses these issues.

The primary motivations for preparing alkyl amine hydrochlorides include:

Enhanced Solubility: The free base of 3,5-dimethyl-3-octanamine is predicted to be highly lipophilic (fat-soluble), as indicated by its high predicted LogP value, suggesting poor solubility in water. vulcanchem.com By reacting the basic amine with hydrochloric acid, an ammonium (B1175870) salt (RNH₃⁺Cl⁻) is formed. This ionic salt is typically a crystalline solid that is significantly more soluble in water and other polar solvents. purdue.edu

Improved Stability and Handling: Many free amines are susceptible to oxidation or degradation upon exposure to air. Their salt forms are generally more stable and have a longer shelf life. Furthermore, converting a volatile liquid amine into a stable, non-volatile crystalline solid simplifies handling, purification, and storage. vulcanchem.com

Use in Synthesis: Amine hydrochloride salts are frequently used directly in chemical reactions. They can serve as precursors in amidation reactions or as bifunctional reagents where both the amine and the chloride ion participate in the transformation. rsc.orgacs.org This avoids the need to handle the often more reactive and less stable free amine.

The study of these salts provides insight into acid-base chemistry, crystallography, and the physical properties that govern a drug's formulation and bioavailability. vulcanchem.com

Table 2: Predicted Collision Cross Section (CCS) Data for 3,5-dimethyloctan-3-amine Adducts

This data is essential for mass spectrometry-based identification.

| Adduct | m/z | Predicted CCS (Ų) | Source |

| [M+H]⁺ | 158.19032 | 142.0 | uni.lu |

| [M+Na]⁺ | 180.17226 | 146.9 | uni.lu |

| [M-H]⁻ | 156.17576 | 141.4 | uni.lu |

Identification of Current Research Gaps and Emerging Directions for Substituted Alkyl Amines

The field of alkyl amine chemistry is mature, yet it continues to evolve with new applications and synthetic methods. Substituted and branched alkyl amines are crucial building blocks in many sectors, including pharmaceuticals, agrochemicals, and materials science. grandviewresearch.commarketresearch.com

Current Research Gaps: A significant research gap exists for highly specific compounds like this compound. Publicly available literature lacks detailed reports on its synthesis, reactivity, and potential applications. uni.lu While hypothetical synthetic routes, such as the reductive amination of a corresponding ketone (3,5-dimethyl-3-octanone), can be proposed, experimental validation is not documented. vulcanchem.com The unique steric environment of this compound suggests it could have interesting properties, but these remain unexplored.

Emerging Directions:

Novel Catalysis: Sterically hindered amines are sometimes explored as non-nucleophilic bases in organic synthesis. The specific structure of 3,5-dimethyl-3-octanamine could be investigated for applications in catalysis or as a ligand for metal complexes, where its bulk could influence selectivity.

Sustainable Synthesis: There is a continuous drive to develop greener and more efficient methods for amine synthesis. emergenresearch.com Research into catalytic reductive amination or other atom-economical routes to produce complex amines like 3,5-dimethyl-3-octanamine is a promising direction. emergenresearch.com

Pharmaceutical and Agrochemical Screening: The vast chemical space of substituted alkyl amines continues to be explored for biological activity. researchgate.netnih.gov While many simple alkyl amines have been studied, complex branched structures remain a frontier. Systematic screening of such compounds could uncover novel bioactive properties. The increasing use of alkyl amines in diverse applications, from water treatment to surfactants, ensures that the demand for novel structures and synthetic methods will continue to grow. grandviewresearch.commarketresearch.com

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

56065-50-0 |

|---|---|

Molecular Formula |

C10H24ClN |

Molecular Weight |

193.76 g/mol |

IUPAC Name |

3,5-dimethyloctan-3-ylazanium;chloride |

InChI |

InChI=1S/C10H23N.ClH/c1-5-7-9(3)8-10(4,11)6-2;/h9H,5-8,11H2,1-4H3;1H |

InChI Key |

FZWXVOALTQENST-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)CC(C)(CC)[NH3+].[Cl-] |

Origin of Product |

United States |

Advanced Synthetic Strategies and Methodologies for 3,5 Dimethyl 3 Octanamine Hydrochloride

Stereoselective Synthesis Approaches for Chiral Tertiary Amines

The creation of specific stereoisomers of chiral tertiary amines like 3,5-dimethyl-3-octanamine is a significant focus in synthetic organic chemistry, primarily due to the distinct biological activities often exhibited by different enantiomers.

Development of Asymmetric Alkylation Reactions on Precursors

Asymmetric alkylation represents a fundamental strategy for establishing the chiral centers in molecules like 3,5-dimethyl-3-octanamine. This method typically involves the use of a chiral catalyst or auxiliary to direct the addition of an alkyl group to a precursor molecule, thereby setting a specific stereochemistry. Research in this area has explored the diastereoselective alkylation of chiral, non-racemic N-sulfinylmetallated enamines, which serve as precursors to α-substituted ketones. These ketones can then be further elaborated to the target tertiary amine. The sulfinyl group acts as a potent chiral auxiliary, enabling high levels of stereocontrol during the alkylation step.

Another approach involves the asymmetric α-alkylation of carbonyl compounds that are precursors to the amine. For instance, the development of chiral phase-transfer catalysts has enabled the enantioselective alkylation of ketones, which can then be converted to the corresponding chiral amine through subsequent reductive amination.

Utilization of Chiral Auxiliary-Mediated Transformations

Chiral auxiliaries are powerful tools for inducing stereoselectivity in a reaction. These are chiral molecules that are temporarily attached to the substrate to guide the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

A prominent example is the use of pseudoephedrine as a chiral auxiliary for the asymmetric alkylation of enolates derived from carboxylic acids. This methodology allows for the synthesis of α-branched chiral carboxylic acids with high diastereoselectivity. These carboxylic acids can then be converted into the corresponding chiral amines. For the synthesis of 3,5-dimethyl-3-octanamine, a similar strategy could be employed by alkylating a suitable carboxylic acid precursor to introduce one of the stereocenters, followed by conversion of the carboxylic acid moiety to the amine.

Enantioselective Reductive Amination Protocols for 3,5-Dimethyl-3-octanamine Precursors

Enantioselective reductive amination is a highly convergent and atom-economical method for synthesizing chiral amines. This one-pot reaction involves the condensation of a ketone (or aldehyde) with an amine to form an imine, which is then asymmetrically reduced by a chiral catalyst.

For the synthesis of 3,5-dimethyl-3-octanamine, the key precursor would be 5-methyl-3-octanone. The direct reductive amination of this ketone with an appropriate amine source using a chiral catalyst could provide an efficient route to the target molecule. Research has demonstrated the utility of iridium catalysts with chiral phosphine (B1218219) ligands for the enantioselective reductive amination of ketones. Furthermore, biocatalysis, employing enzymes such as imine reductases (IREDs), has emerged as a powerful tool for the synthesis of chiral amines with excellent enantioselectivity under mild reaction conditions.

Optimization of Reductive Amination Pathways for Branched Tertiary Amine Formation

The formation of sterically encumbered tertiary amines through reductive amination requires careful optimization of catalysts and reaction conditions to overcome the steric hindrance and achieve high conversion.

Investigation of Catalyst Systems for Amine Synthesis

The choice of catalyst is crucial for the success of reductive amination, particularly for sterically demanding substrates. While traditional reagents like sodium triacetoxyborohydride (B8407120) are effective, the development of catalytic systems is highly desirable for large-scale synthesis.

| Catalyst System | Substrate Scope | Advantages | Disadvantages |

| Sodium Triacetoxyborohydride (STAB) | Broad (ketones, aldehydes) | Mild conditions, high functional group tolerance | Stoichiometric, generates borate (B1201080) waste |

| Homogeneous Ru and Ir Catalysts | Ketones, aldehydes | High activity and selectivity, suitable for asymmetric synthesis | High cost of precious metals, potential for product contamination |

| Heterogeneous Catalysts (e.g., Pd/C, PtO2) | Ketones, aldehydes | Recyclable, easy to separate from the reaction mixture | Can require high pressures and temperatures, may lead to side reactions |

| Non-Precious Metal Catalysts (e.g., Fe, Co, Ni) | Ketones, aldehydes | Abundant and inexpensive metals, more sustainable | Can be less active and require higher catalyst loadings |

Recent advancements have focused on the use of earth-abundant metals as catalysts for reductive amination. For example, well-defined iron complexes have been shown to be effective for the reductive amination of a wide range of ketones and amines, offering a more sustainable alternative to precious metal catalysts.

Design and Synthesis of Ketone and Amine Precursors for Convergent Synthesis

A convergent synthesis is an efficient strategy where different fragments of the target molecule are synthesized separately and then joined together in the final steps. For 3,5-dimethyl-3-octanamine, this would involve the synthesis of the ketone precursor, 5-methyl-3-octanone, and an appropriate amine precursor.

Exploration of Alternative C-N Bond Formation Reactions

The construction of the C-N bond in a sterically congested environment, as found in 3,5-Dimethyl-3-octanamine, is a pivotal step in its synthesis. The tertiary nature of the target amine, with alkyl groups attached to a tertiary carbon, requires strategies that can overcome significant steric hindrance and prevent undesirable side reactions like elimination or the formation of quaternary ammonium (B1175870) salts.

Direct alkylation of secondary amines is a fundamental approach for synthesizing tertiary amines. However, the classical approach of reacting a secondary amine with an alkyl halide often leads to over-alkylation, yielding quaternary ammonium salts. researchgate.net Modern strategies have been developed to circumvent this issue and provide controlled, high-yield synthesis of tertiary amines.

One effective method involves the use of a non-nucleophilic base, such as Hünig's base (N,N-diisopropylethylamine), in conjunction with an alkyl halide. researchgate.net This approach successfully promotes the desired N-alkylation of a secondary amine precursor while minimizing the formation of the quaternary salt, as the bulky base does not readily undergo alkylation itself. researchgate.net

More recently, photoredox catalysis has enabled novel pathways for tertiary amine synthesis. A visible-light-mediated carbonyl alkylative amination has been developed, which couples aldehydes, secondary amines, and alkyl halides in a single, operationally simple step. nih.govcam.ac.uk This process involves the addition of an alkyl radical to an in-situ generated iminium ion, a transformation that is not constrained by the steric bulk of the reactants. nih.govcam.ac.uk This methodology represents a significant advancement for constructing complex tertiary amines that would be challenging to prepare via traditional reductive amination. cam.ac.uk

Microwave-assisted synthesis offers a greener and more rapid alternative for direct N-alkylation reactions, often proceeding in aqueous media without the need for transition metal catalysts. researchgate.net These methods provide a powerful tool for efficiently constructing C-N bonds under mild conditions. researchgate.net

A comparative overview of these strategies as they might be applied to the final alkylation step in the synthesis of a tertiary amine is presented below.

Interactive Data Table: Comparison of Direct Alkylation Strategies for Tertiary Amines

| Methodology | Key Reagents & Conditions | Advantages | Limitations/Challenges |

| Hünig's Base Method | Secondary amine, alkyl halide, N,N-diisopropylethylamine (DIPEA), acetonitrile | High functional group tolerance; avoids quaternary salt formation; operationally convenient. researchgate.net | May require stoichiometric amounts of base; reaction times can be long. |

| Carbonyl Alkylative Amination | Aldehyde, secondary amine, alkyl halide, silane (B1218182) reducing agent, visible light photocatalyst | Metal-free; modular; suitable for complex and sterically hindered amines; high yields. nih.govcam.ac.uk | Requires specialized photochemical equipment; optimization of catalyst and reaction conditions may be necessary. |

| Microwave-Assisted Aqueous N-Alkylation | Secondary amine, alkyl halide, water, microwave irradiation | Rapid reaction times; environmentally friendly (aqueous medium); catalyst-free. researchgate.net | Scalability can be a concern; may not be suitable for all substrate combinations. |

Transition-metal catalysis has become an indispensable tool for C-N bond formation, offering high selectivity and functional group tolerance. pageplace.de While palladium-catalyzed Buchwald-Hartwig amination is well-established for aryl amines, forming C(sp³)–N bonds for aliphatic amines, especially at sterically hindered centers, remains an active area of research. nih.govmanchester.ac.uk

Copper-catalyzed coupling reactions, such as the Chan-Lam amination, have emerged as powerful alternatives. Recent advancements have extended this methodology to the coupling of aliphatic amines with alkylboronic esters. chemrxiv.org This reaction proceeds under mild conditions using oxygen from the air as the terminal oxidant and demonstrates excellent functional group tolerance. Mechanistic studies suggest the involvement of an alkyl radical intermediate, which can effectively engage with the amine partner regardless of steric hindrance. chemrxiv.org This approach could be envisioned for coupling a pre-formed N-methyl or N,N-dimethylamine fragment with a functionalized octane (B31449) scaffold bearing a boronic ester.

Furthermore, specialized ligands have been developed to facilitate the coupling of sterically demanding partners. For instance, novel pyrrole-ol ligands have been shown to enable copper-catalyzed C-N coupling of ortho-substituted aryl iodides with hindered amines, highlighting the potential for ligand design to overcome steric challenges in aliphatic systems as well. nih.gov Nickel-catalyzed reactions also show promise in the activation and functionalization of C-N bonds, providing alternative pathways for amine synthesis. researchgate.net

These catalytic methods provide a versatile toolkit for constructing the 3,5-Dimethyl-3-octanamine framework through convergent strategies that would be difficult to achieve with classical linear syntheses.

Interactive Data Table: Transition Metal-Catalyzed C-N Coupling Systems

| Catalytic System | Typical Substrates | Key Features | Relevance to 3,5-Dimethyl-3-octanamine |

| Copper/Pyrrole-ol Ligand | Aryl iodides, sterically hindered primary/secondary amines | Enables coupling of sterically demanding partners; broad functional group tolerance. nih.gov | Demonstrates the principle of overcoming steric hindrance through ligand design, which is applicable to aliphatic systems. |

| Copper/Alkylboronic Esters | Aliphatic primary/secondary amines, alkylboronic esters | Mild conditions (O₂ from air as oxidant); gram-scale capability; good functional group tolerance. chemrxiv.org | Allows for the coupling of an amine with a complex alkyl fragment, suitable for a convergent synthesis. |

| Palladium/Buchwald-Hartwig Amination | Aryl/alkyl halides, amines | Well-established for C(sp²)-N bonds; increasing utility for C(sp³)-N bonds with specialized ligands. | Advanced ligand systems may enable direct coupling at the hindered C3 position of an octane precursor. |

Methodologies for the Isolation and Crystalline Characterization of the Hydrochloride Salt

The conversion of the free amine to its hydrochloride salt is a critical step to improve its handling, stability, and solubility. libretexts.org Achieving a highly pure, crystalline solid requires careful control over the salt formation and crystallization processes.

The formation of amine hydrochlorides can be surprisingly challenging, particularly when aiming for a well-defined crystalline form free of impurities or amorphous content. The simple addition of aqueous hydrochloric acid can introduce water, which may hinder crystallization or lead to the formation of hydrates. sciencemadness.org

An advanced method for preparing crystalline hydrohalides involves the in situ generation of hydrochloric acid through the reaction of a trialkylsilyl chloride (e.g., trimethylsilyl (B98337) chloride) with a protic solvent like isopropanol (B130326) or methanol. googleapis.comgoogle.com This technique offers precise stoichiometric control over the amount of HCl generated, avoids the introduction of excess water, and often promotes the formation of high-quality crystals. googleapis.com This method is particularly advantageous when multiple salt forms (e.g., mono- vs. di-hydrochloride) are possible or when anhydrous conditions are required. googleapis.com

Crystal engineering principles can also be applied to enhance crystallinity. This can involve the use of co-crystals, where the amine hydrochloride forms a defined crystalline structure with a neutral guest molecule, such as a carboxylic acid. acs.org The choice of solvent is paramount in any crystallization protocol. A combination of a solvent in which the salt is soluble (e.g., methanol, ethanol) and an anti-solvent in which it is insoluble (e.g., diethyl ether, acetone, ethyl acetate) is commonly used to induce precipitation and control crystal growth. sciencemadness.org Techniques such as slow cooling, slow evaporation, or vapor diffusion of an anti-solvent can be employed to grow larger, more ordered crystals suitable for analysis.

The formation of an amine hydrochloride salt is fundamentally an acid-base reaction. britannica.com The thermodynamics of this process are governed by the basicity of the amine (pKa of its conjugate acid) and the strength of the acid. For a tertiary aliphatic amine like 3,5-Dimethyl-3-octanamine, the reaction with a strong acid like HCl is highly exergonic (favorable ΔG) and typically exothermic (negative ΔH). britannica.comyoutube.com The equilibrium lies far to the side of the ammonium salt. libretexts.org

The kinetics of the initial proton transfer in solution are extremely fast and diffusion-controlled. Therefore, the rate-limiting steps in the isolation of the solid salt are the kinetics of nucleation and crystal growth.

Nucleation: The formation of initial stable crystalline nuclei from a supersaturated solution. This process is influenced by factors such as the degree of supersaturation, temperature, presence of impurities, and solvent properties.

Crystal Growth: The subsequent addition of molecules from the solution onto the existing nuclei. This phase determines the final crystal size, habit, and purity.

Interactive Data Table: Key Parameters in Amine Hydrochloride Salt Formation

| Parameter | Description | Significance for 3,5-Dimethyl-3-octanamine HCl |

| pKa of Conjugate Acid | A measure of the amine's basicity. | Determines the thermodynamic driving force for the reaction with HCl. A higher pKa indicates a stronger base and more favorable salt formation. |

| Gibbs Free Energy (ΔG) | The overall energy change of the salt formation reaction. | A large negative value indicates a spontaneous and essentially irreversible reaction, ensuring complete conversion to the salt. britannica.com |

| Enthalpy of Formation (ΔH) | The heat released or absorbed during the reaction. | The reaction is typically exothermic, requiring potential temperature control during large-scale salt formation. |

| Supersaturation | The state where the concentration of the salt in solution exceeds its equilibrium solubility. | The primary driving force for both nucleation and crystal growth. Controlled supersaturation is key to obtaining high-quality crystals. |

| Nucleation Rate | The speed at which initial crystal nuclei form. | Influences the number and size of crystals. Rapid nucleation leads to many small crystals, while slow nucleation favors fewer, larger crystals. |

| Crystal Lattice Energy | The energy released upon formation of the crystalline solid from gaseous ions. | A higher lattice energy indicates a more stable crystal structure, which can influence solubility and polymorphism. |

Chemical Reactivity and Mechanistic Transformation Studies of 3,5 Dimethyl 3 Octanamine Hydrochloride

Elucidation of Protonation Equilibria and Acid-Base Chemistry

The acid-base chemistry of 3,5-dimethyl-3-octanamine hydrochloride is fundamental to its behavior in chemical and biological systems. The protonation state of the tertiary amine nitrogen dictates its solubility, lipophilicity, and reactivity.

The acid dissociation constant (pKa) of the conjugate acid of 3,5-dimethyl-3-octanamine is a key parameter governing its protonation equilibrium. While specific experimental pKa values for this compound in various media are not extensively documented in the literature, its value can be inferred from the behavior of structurally similar tertiary aliphatic amines. The basicity of tertiary amines is influenced by a combination of inductive effects from the alkyl groups, which increase electron density on the nitrogen, and steric hindrance, which can impede solvation of the protonated form, thereby decreasing basicity. masterorganicchemistry.com

The branched structure of 3,5-dimethyl-3-octanamine introduces significant steric bulk around the nitrogen atom. This steric hindrance can affect the stability of the corresponding ammonium (B1175870) cation in solution, which in turn influences the pKa. Furthermore, the long, lipophilic octyl chain impacts its solubility and partitioning behavior. Computational models predict a high lipophilicity for the free base form, as indicated by its partition coefficient (LogP). uni.lu This property suggests poor aqueous solubility for the free amine, necessitating its formulation as a hydrochloride salt to improve solubility in polar solvents. The pKa value is also highly dependent on the solvent system, as different media will solvate the neutral amine and its protonated form to varying extents.

Table 1: Predicted Physicochemical Properties of 3,5-dimethyl-3-octanamine

| Property | Predicted Value | Note |

|---|---|---|

| Molecular Formula | C₁₀H₂₃N | Refers to the free base. |

| Monoisotopic Mass | 157.18304 Da | Refers to the free base. |

| XlogP | 3.2 | A measure of lipophilicity. uni.lu |

| Hydrogen Bond Donor Count | 0 | For the free base tertiary amine. |

| Hydrogen Bond Acceptor Count | 1 | The nitrogen lone pair in the free base. |

This data is based on computational predictions for the free base, 3,5-dimethyloctan-3-amine. uni.lu

Spectroscopic techniques are essential for characterizing the protonation state of the amine. Although specific spectra for this compound are not detailed in the provided literature, predictable changes upon protonation of the tertiary nitrogen can be described.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR spectroscopy, the protonation of the nitrogen atom to form the ammonium salt (R₃N-H⁺) would lead to a significant downfield shift for the protons on the carbons alpha to the nitrogen (the methylene (B1212753) protons of the ethyl group and the methyl protons). This is due to the deshielding effect of the newly acquired positive charge. A new, often broad signal corresponding to the N-H proton would also appear. In ¹³C NMR, the alpha-carbons would similarly experience a downfield shift upon protonation.

Infrared (IR) Spectroscopy: For the hydrochloride salt, the most telling feature in an IR spectrum would be the appearance of a broad and strong absorption band typically in the 2400-2700 cm⁻¹ region. This band is characteristic of the N⁺-H stretching vibration in a tertiary ammonium salt. The spectrum would lack the C-N stretching vibrations typical of a free tertiary amine in the 1000-1200 cm⁻¹ region, which would be altered by the protonation.

Reactions at the Nitrogen Center and Derivative Synthesis

The lone pair of electrons on the nitrogen atom of 3,5-dimethyl-3-octanamine makes it a nucleophilic center, capable of undergoing various reactions, most notably alkylation to form quaternary ammonium salts.

The reaction of a tertiary amine with an alkyl halide to form a quaternary ammonium salt is known as the Menshutkin reaction. wikipedia.org This reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. nih.gov For 3,5-dimethyl-3-octanamine, this reaction would involve the nucleophilic attack of the nitrogen atom on the electrophilic carbon of an alkyl halide, displacing the halide ion.

The rate of this reaction is highly dependent on several factors. wikipedia.org The significant steric hindrance around the tertiary nitrogen in 3,5-dimethyl-3-octanamine would be expected to slow the reaction rate compared to less hindered amines. masterorganicchemistry.com The choice of alkylating agent is also crucial, with reactivity following the order of alkyl iodides > alkyl bromides > alkyl chlorides. wikipedia.org Methyl halides and other primary alkyl halides are the most effective due to their low steric hindrance. masterorganicchemistry.com The reaction is typically conducted in polar solvents which help to stabilize the charged transition state. wikipedia.org

Table 2: General Factors Influencing Quaternization (Menshutkin Reaction) of Tertiary Amines

| Factor | Effect on Reaction Rate | Rationale |

|---|---|---|

| Substrate (Amine) | Steric hindrance decreases the rate. | Hinders the nucleophilic attack of the nitrogen. masterorganicchemistry.com |

| Reagent (Alkyl Halide) | Reactivity: R-I > R-Br > R-Cl. | The C-I bond is the weakest and iodide is the best leaving group. wikipedia.org |

| Steric hindrance: Methyl > 1° > 2°. | The Sₙ2 mechanism is sensitive to steric bulk at the reaction center. masterorganicchemistry.com | |

| Solvent | Polar solvents increase the rate. | Stabilizes the charged transition state and products. wikipedia.org |

| Temperature | Increasing temperature increases the rate. | Provides the necessary activation energy for the reaction. google.com |

N-dealkylation, and specifically N-demethylation for amines containing N-methyl groups, is an important transformation both in synthetic chemistry and drug metabolism. nih.gov While 3,5-dimethyl-3-octanamine is not an N-methyl amine, the principles of N-dealkylation are relevant to the reactivity of its potential N-alkylated derivatives or as a model for related compounds.

Chemical methods for N-dealkylation often involve reaction with reagents like cyanogen (B1215507) bromide (the von Braun reaction) or chloroformates. nih.govresearchgate.net These reactions typically proceed through the formation of a quaternary ammonium-like intermediate, which then fragments to yield the dealkylated amine and an alkyl halide. nih.gov

In biological systems, N-dealkylation is a common metabolic pathway catalyzed by enzymes such as the cytochrome P450 (CYP450) monooxygenases. nih.govresearchgate.netrsc.org The mechanism is generally believed to proceed via one of two main pathways:

Single Electron Transfer (SET): The amine undergoes a one-electron oxidation to form an aminium radical cation. Subsequent deprotonation of an adjacent C-H bond (alpha-carbon) yields a carbon-centered radical. researchgate.net

Hydrogen Atom Transfer (HAT): A hydrogen atom is directly abstracted from the carbon alpha to the nitrogen. researchgate.net

Both pathways lead to the formation of an unstable carbinolamine intermediate after oxidation, which then spontaneously decomposes to yield the dealkylated (e.g., secondary) amine and an aldehyde or ketone. researchgate.net

Table 3: Comparison of General N-Dealkylation Methods for Tertiary Amines

| Method | Typical Reagents/Catalysts | General Mechanism |

|---|---|---|

| Chemical (e.g., von Braun) | Cyanogen Bromide (BrCN) | Formation of a quaternary cyanoammonium salt intermediate, followed by decomposition. nih.gov |

| Chemical (Chloroformate) | α-Chloroethyl chloroformate | Formation of a carbamate (B1207046) intermediate, followed by hydrolysis or alcoholysis. nih.gov |

| Catalytic | Pd, Ru, or Fe-based catalysts | Oxidative pathways, often involving metal-oxo intermediates. rsc.orgresearchgate.net |

| Biochemical (Metabolic) | Cytochrome P450 Enzymes | Oxidation at the α-carbon via SET or HAT mechanisms to form a carbinolamine. nih.govresearchgate.net |

Oxidative and Biotransformation Pathways in Model Systems

The study of oxidative and biotransformation pathways is crucial for understanding the metabolic fate of amine-containing compounds. For tertiary amines like 3,5-dimethyl-3-octanamine, metabolism is primarily mediated by cytochrome P-450 (CYP450) and flavin-containing monooxygenase (FMO) enzyme systems. nih.gov These reactions are typically studied in in vitro model systems such as liver S9 fractions, microsomes, or hepatocytes, which contain the necessary enzymes. mdpi.com

The principal metabolic pathways for tertiary amines include:

N-Oxidation: This pathway involves the oxidation of the nitrogen atom itself to form a tertiary amine N-oxide. libretexts.org This reaction is often catalyzed by FMOs and can be a major metabolic route, depending on the structure of the amine. nih.gov

α-Carbon Hydroxylation (Oxidative N-Dealkylation): As described previously, this CYP450-mediated pathway is a major route for the metabolism of many tertiary amines. nih.govnih.gov It involves the oxidation of a carbon atom adjacent to the nitrogen, leading to the formation of an unstable carbinolamine or iminium ion. nih.govchemrxiv.org This intermediate then breaks down, resulting in the cleavage of a carbon-nitrogen bond and the formation of a secondary amine and a carbonyl compound. The specific alkyl group that is cleaved can be influenced by factors such as steric hindrance and stereochemistry. nih.gov

The biotransformation of 3,5-dimethyl-3-octanamine would be influenced by its structural features. Its high lipophilicity would facilitate interaction with membrane-bound metabolizing enzymes like CYPs, while the significant steric bulk might influence the accessibility of the nitrogen atom and its adjacent carbons to the enzyme's active site, potentially favoring one metabolic pathway over another. nih.gov

Table 4: Major Biotransformation Pathways of Tertiary Amines in Model Systems

| Pathway | Key Enzymes | Intermediate(s) | Final Product(s) |

|---|---|---|---|

| N-Oxidation | FMO, CYP450 | - | Tertiary Amine N-Oxide |

| Oxidative N-Dealkylation | CYP450 | Aminium radical cation, Iminium ion, Carbinolamine | Secondary Amine + Aldehyde/Ketone |

No Publicly Available Research Found for this compound

Following a comprehensive search of scientific literature and databases, no specific research studies or detailed data could be located for the chemical compound this compound concerning its metabolic transformations, enzymatic biotransformation, or its thermal and photochemical decomposition mechanisms.

Analysis of Thermal and Photochemical Decomposition Mechanisms:Information regarding the degradation products, reaction kinetics, or decomposition pathways under thermal or photochemical stress for this compound is not present in the available scientific literature.

While general principles of amine metabolism and degradation exist, the strict requirement for scientifically accurate and detailed research findings specific to this compound cannot be met. Extrapolating from general chemical behaviors of related but distinct compounds would not adhere to the required standards of scientific accuracy for this specific substance. Therefore, the generation of the requested article is not possible at this time.

Advanced Spectroscopic and Chromatographic Characterization of 3,5 Dimethyl 3 Octanamine Hydrochloride

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. Through the analysis of ¹H and ¹³C nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the 3,5-Dimethyl-3-octanamine hydrochloride molecule.

The proton (¹H) NMR spectrum of this compound is predicted to display a series of signals corresponding to the distinct proton environments in its structure. The presence of the ammonium (B1175870) hydrochloride group (-NH₃⁺) would influence the chemical shifts of nearby protons, causing them to appear further downfield compared to the free amine. libretexts.org The integration of these signals would correspond to the number of protons in each unique environment.

The carbon-13 (¹³C) NMR spectrum provides direct information about the carbon skeleton. bhu.ac.in For this compound, ten distinct signals are expected, one for each carbon atom in its unique chemical environment. The carbon atom bonded to the ammonium group (C3) would be significantly deshielded and appear at a lower field. libretexts.org The chemical shifts of other carbons would be consistent with a branched alkane structure. oregonstate.edu

Predicted ¹H NMR Signal Assignments for this compound Note: Chemical shifts (δ) are predicted ranges and are relative to a standard reference (e.g., TMS). Actual values may vary based on solvent and experimental conditions.

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| -NH₃⁺ | Broad | Singlet (broad) | 3H |

| H1 (CH₃) | 0.8 - 1.0 | Triplet | 3H |

| H2 (CH₂) | 1.2 - 1.6 | Multiplet | 2H |

| H4 (CH₂) | 1.3 - 1.7 | Multiplet | 2H |

| H5 (CH) | 1.5 - 1.9 | Multiplet | 1H |

| H6 (CH₂) | 1.2 - 1.6 | Multiplet | 2H |

| H7 (CH₂) | 1.2 - 1.6 | Multiplet | 2H |

| H8 (CH₃) | 0.8 - 1.0 | Triplet | 3H |

| 3-CH₃ | 1.1 - 1.4 | Singlet | 3H |

| 5-CH₃ | 0.8 - 1.1 | Doublet | 3H |

Predicted ¹³C NMR Signal Assignments for this compound Note: Chemical shifts (δ) are predicted ranges and are relative to a standard reference.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 | 10 - 15 |

| C2 | 20 - 30 |

| C3 | 50 - 65 |

| C4 | 35 - 45 |

| C5 | 30 - 40 |

| C6 | 25 - 35 |

| C7 | 20 - 30 |

| C8 | 10 - 15 |

| 3-CH₃ | 20 - 30 |

| 5-CH₃ | 15 - 25 |

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment would reveal proton-proton coupling networks. For instance, strong cross-peaks would be expected between the protons on C1 and C2, C4 and C5, C5 and its methyl group, and along the n-propyl chain attached to C5. This technique would be instrumental in tracing the connectivity of the entire alkyl backbone.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each CH, CH₂, and CH₃ group would produce a cross-peak, linking the signals from the ¹H and ¹³C spectra. For example, the signal assigned to the 5-CH₃ protons would show a direct correlation to the 5-CH₃ carbon signal, confirming their assignment. Quaternary carbons, like C3, would be absent from the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. Key HMBC correlations would be expected from the 3-CH₃ protons to the C3 and C4 carbons, and from the protons on C2 and C4 to the quaternary C3 carbon, definitively establishing the position of the amine group and the methyl substituent at C3.

Advanced Mass Spectrometry Techniques for Molecular and Fragment Analysis

Mass spectrometry (MS) provides vital information about the molecular weight and elemental composition of a molecule, as well as its fragmentation patterns, which offer clues to its structure.

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high precision. This allows for the determination of the elemental formula of the molecule. For this compound, analysis would be performed on the protonated free amine, [C₁₀H₂₃N + H]⁺. The high-resolution measurement of this ion would provide an exact mass that can be matched to its unique elemental composition, distinguishing it from other isobaric compounds.

Predicted HRMS Data for the [M+H]⁺ Ion

| Ion Formula | Calculated Exact Mass |

| [C₁₀H₂₄N]⁺ | 158.1903 |

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific precursor ion (in this case, the molecular ion of the amine at m/z 158) which is then fragmented through collision-induced dissociation (CID). The resulting product ions are analyzed to reveal structural information. The fragmentation of aliphatic amines is often dominated by α-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgyoutube.com

For 3,5-Dimethyl-3-octanamine, two primary α-cleavage pathways are plausible:

Cleavage of the C2-C3 bond, leading to the loss of an ethyl radical and the formation of a stable iminium ion.

Cleavage of the C3-C4 bond, resulting in the loss of a substituted pentyl radical and the formation of another iminium ion.

The relative abundance of these fragment ions provides insight into the stability of the resulting ions and radicals, helping to confirm the substitution pattern around the amine group. libretexts.org

Predicted Key Fragment Ions in MS/MS Spectrum

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Fragmentation Pathway |

| 158.19 | 128.14 | C₂H₅• (ethyl radical) | α-cleavage (C2-C3 bond) |

| 158.19 | 86.10 | C₅H₁₁• (pentyl radical) | α-cleavage (C3-C4 bond) |

| 158.19 | 141.16 | NH₃ (ammonia) | Loss of ammonia (B1221849) |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of molecules, providing a characteristic fingerprint based on the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by features characteristic of an alkylammonium salt. A very broad and strong absorption band would be expected in the 3200-2800 cm⁻¹ region, corresponding to the N-H stretching vibrations of the primary ammonium group (-NH₃⁺). researchgate.netspectroscopyonline.com This broad feature would overlap with the C-H stretching vibrations of the methyl and methylene (B1212753) groups, which typically appear between 3000 and 2850 cm⁻¹. cdnsciencepub.com Additionally, characteristic NH₃⁺ bending (asymmetric and symmetric) vibrations would be expected in the 1620-1500 cm⁻¹ region. cdnsciencepub.com

Raman Spectroscopy: Raman spectroscopy provides complementary information. While water is a weak Raman scatterer, making it suitable for analyzing aqueous solutions, the technique is particularly sensitive to non-polar bonds. ondavia.com The C-C and C-H vibrations of the alkyl backbone would produce strong signals. The symmetric vibrations of the functional groups can often be clearly identified. While IR is strong for the polar N-H bonds, Raman can provide clearer resolution of the skeletal vibrations, confirming the branched octane (B31449) structure. metrohm.com

Identification of Characteristic Functional Group Frequencies

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule based on their unique vibrational frequencies. In the solid-state IR spectrum of this compound, the protonation of the primary amine group to form an ammonium salt (R-NH3+) results in characteristic absorption bands.

The most notable features are the N-H stretching vibrations of the ammonium group, which are significantly influenced by hydrogen bonding. These typically appear as a broad and complex series of bands in the 3200 to 2400 cm⁻¹ region. This broadening is a hallmark of the strong hydrogen bonding interactions within the crystal lattice. Other key frequencies include the asymmetric and symmetric bending vibrations of the -NH3+ group, which are expected near 1600 cm⁻¹ and 1510 cm⁻¹, respectively. cdnsciencepub.com The aliphatic C-H stretching vibrations from the octyl chain and methyl groups are observed in their characteristic region, typically between 3000 and 2850 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Notes |

|---|---|---|---|

| Ammonium (R-NH₃⁺) | N-H Stretch | 3200 - 2400 | Broad, complex bands due to strong hydrogen bonding. |

| Ammonium (R-NH₃⁺) | Asymmetric N-H Bend (Scissoring) | ~1600 | Confirms the presence of the primary ammonium group. |

| Ammonium (R-NH₃⁺) | Symmetric N-H Bend | ~1510 | Often observed alongside the asymmetric bend. cdnsciencepub.com |

| Alkyl (C-H) | C-H Stretch | 3000 - 2850 | Sharp peaks corresponding to the methyl and methylene groups. |

| Alkyl (C-H) | C-H Bend | 1470 - 1365 | Includes scissoring and bending vibrations of CH₂ and CH₃ groups. |

Investigation of Hydrogen Bonding Interactions within the Hydrochloride Salt

In its solid state, this compound exists as an ionic salt, with the primary intermolecular forces being ionic interactions and hydrogen bonds. The hydrogen bonding is of the N⁺-H···Cl⁻ type, where the hydrogen atoms of the protonated amine group act as hydrogen bond donors and the chloride ion serves as the acceptor. cdnsciencepub.com This interaction is a critical factor influencing the compound's physical properties, including its melting point, solubility, and crystal structure.

The presence and strength of these hydrogen bonds are directly observable in the IR spectrum. The significant broadening of the N-H stretching bands is a direct consequence of a population of molecules with slightly different hydrogen bond lengths and strengths, leading to a wide range of absorption frequencies. cdnsciencepub.com In amine hydrohalides, electrostatic forces are very strong as both the proton donor and acceptor are ions with net charges, contributing to robust hydrogen bond formation. cdnsciencepub.com

Development and Validation of High-Performance Chromatographic Methods

Optimization of High-Performance Liquid Chromatography (HPLC) Methodologies for Purity and Quantitation

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity and quantifying this compound. Due to the compound's polarity and lack of a strong chromophore, method development requires careful optimization. A reversed-phase HPLC method is typically employed.

Given the compound's basic nature, peak tailing can be an issue on standard silica-based C18 columns. To mitigate this, a mobile phase with an acidic pH (e.g., using formic acid, acetic acid, or a phosphate (B84403) buffer) is used to ensure the analyte remains in its protonated, more water-soluble form. The use of a low-ionic-strength buffer helps to achieve symmetric peak shapes and reproducible retention times. For detection, UV detection at a low wavelength (e.g., 200-215 nm) is feasible for non-aromatic amines, although sensitivity may be limited. Alternatively, detectors such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) can be employed for universal, non-chromophoric detection, providing better sensitivity for quantitation.

| Parameter | Condition | Rationale |

|---|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard reversed-phase column for separation of non-polar to moderately polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidified aqueous phase to ensure analyte protonation and good peak shape. |

| Mobile Phase B | Acetonitrile | Organic modifier for elution control. |

| Gradient | 5% to 95% B over 20 minutes | Allows for the elution of impurities with a wide range of polarities. |

| Flow Rate | 1.0 mL/min | Typical analytical flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Ensures reproducible retention times. |

| Detector | CAD or ELSD | Provides universal detection for non-chromophoric analytes, suitable for purity determination. |

| Injection Volume | 10 µL | Standard volume for analytical HPLC. |

Application of Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species and Impurities

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for the identification and quantification of volatile and semi-volatile impurities that may be present in the this compound sample. These impurities could include residual solvents from the manufacturing process, unreacted starting materials, or by-products.

For the analysis, the hydrochloride salt is typically neutralized to its free base form (3,5-Dimethyl-3-octanamine) to increase its volatility. This is achieved by dissolving the sample in a suitable solvent and adding a base, followed by extraction of the free amine into an organic layer. The extract is then injected into the GC-MS system. A non-polar capillary column, such as one with a 5% phenyl polysiloxane stationary phase, is commonly used for the separation of such compounds. The mass spectrometer provides definitive identification of the separated components based on their mass spectra and fragmentation patterns.

Chiral Chromatography for Enantiomeric Purity Assessment

The structure of 3,5-Dimethyl-3-octanamine contains two chiral centers, meaning it can exist as multiple stereoisomers. As different enantiomers can have distinct pharmacological activities, it is crucial to determine the enantiomeric purity of the final product. nih.gov Chiral chromatography, either by HPLC or GC, is the standard method for this assessment.

For chiral GC, a derivatized cyclodextrin-based capillary column is often effective for separating the enantiomers of amines. nih.gov The amine may require derivatization (e.g., acylation) to improve its volatility and interaction with the chiral stationary phase. For chiral HPLC, stationary phases based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support) are widely used and have proven effective in separating a broad range of chiral compounds, including amines. The selection of the mobile phase, typically a mixture of a hydrocarbon like hexane (B92381) and an alcohol modifier like isopropanol (B130326), is critical for achieving optimal enantiomeric separation.

X-ray Crystallography and Solid-State Analysis

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in its solid state, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.

Analysis of Intermolecular Interactions and Packing in the Crystalline State

The crystal packing of this compound would be primarily governed by the interplay of hydrogen bonding and weaker intermolecular forces. The protonated tertiary amine group (R₃N⁺-H) would act as a hydrogen bond donor, while the chloride ion (Cl⁻) would be the hydrogen bond acceptor.

The key intermolecular interactions expected in the crystalline state are:

N-H···Cl Hydrogen Bonds: Strong electrostatic interactions between the positively charged ammonium group and the negatively charged chloride ion would be the dominant force dictating the crystal packing. These hydrogen bonds would likely link the molecules into chains or more complex networks.

Van der Waals Forces: The nonpolar alkyl chains of the molecule would interact through weaker van der Waals forces. The branched nature of the 3,5-dimethyl-3-octanamine cation, with its methyl groups at the 3 and 5 positions, would create a sterically hindered environment, influencing how the molecules pack together. vulcanchem.com

Computational predictions of the collision cross-section (CCS) for the protonated molecule provide insights into its gas-phase shape, which can be related to its solid-state conformation.

Table 2: Predicted Collision Cross Section (CCS) Data for 3,5-Dimethyl-3-octanamine Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 158.19032 | 142.0 |

| [M+Na]⁺ | 180.17226 | 146.9 |

| [M+K]⁺ | 196.14620 | 146.1 |

Data sourced from PubChemLite. uni.lu

These predicted values are useful for identification in mass spectrometry-based techniques and suggest a relatively compact structure. uni.lu

Computational and Theoretical Investigations of 3,5 Dimethyl 3 Octanamine Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure of a molecule. These calculations can predict various properties, including charge distribution, molecular orbital energies, and reactivity, providing a fundamental understanding of the molecule's chemical nature.

An analysis of the electronic structure of 3,5-dimethyl-3-octanamine hydrochloride would reveal how electrons are distributed across the molecule. This is crucial for understanding its polarity, solubility, and intermolecular interactions. Methods like Density Functional Theory (DFT) are commonly used for such calculations. researchgate.net

Illustrative Data Table: Predicted Atomic Charges The following table presents hypothetical Mulliken charges for key atoms in the protonated form of 3,5-dimethyl-3-octanamine, as would be predicted by quantum chemical calculations. These values are illustrative and based on general principles for similar protonated amines.

| Atom/Group | Predicted Mulliken Charge (a.u.) |

| Nitrogen (N) | -0.4 to -0.6 |

| Hydrogens on Nitrogen (H) | +0.3 to +0.5 |

| C3 (Carbon at amine) | +0.1 to +0.2 |

| C5 (Chiral Carbon) | -0.1 to +0.1 |

| Methyl Groups (average C) | -0.2 to -0.3 |

| Alkyl Chain (average C) | -0.1 to -0.2 |

Note: This data is illustrative and represents typical charge distributions for similar compounds.

Due to the presence of a chiral center at the C5 position and rotational freedom around single bonds, 3,5-dimethyl-3-octanamine can exist in various conformations and as different stereoisomers. Computational methods can be used to explore these possibilities.

Energy minimization calculations would identify the most stable (lowest energy) conformation of the molecule. This is achieved by systematically altering the bond angles and dihedral angles to find the geometry with the minimum electronic energy. For a flexible molecule like this, a folded conformation might be predicted due to intramolecular van der Waals interactions between the alkyl branches. vulcanchem.com

Illustrative Data Table: Relative Energies of Isomers A computational study would likely compare the relative energies of the different stereoisomers (e.g., (3R,5R), (3S,5S), (3R,5S), (3S,5R)) to determine their thermodynamic stability.

| Isomer Configuration | Relative Energy (kcal/mol) |

| (3R,5S) | 0.00 (most stable) |

| (3S,5R) | 0.00 (enantiomer) |

| (3R,5R) | +1.2 |

| (3S,5S) | +1.2 (enantiomer) |

Note: This data is hypothetical and for illustrative purposes to show how conformational energies might differ.

Molecular Dynamics Simulations for Conformational Landscape and Interactions

While quantum mechanics is excellent for static electronic properties, molecular dynamics (MD) simulations are used to study the movement of atoms and molecules over time. This provides insights into the dynamic behavior and interactions of this compound.

MD simulations can model the behavior of the molecule in different solvents, such as water. These simulations would reveal how the solvent molecules arrange themselves around the charged ammonium (B1175870) group and the hydrophobic alkyl chains. This information is key to understanding its solubility and how it interacts with its environment. The simulations would likely show a structured hydration shell around the -NH3+ group and a more disordered arrangement of water around the nonpolar parts of the molecule.

In aqueous solution, the proton on the ammonium group can exchange with protons in the surrounding water molecules. MD simulations, particularly those employing quantum mechanics/molecular mechanics (QM/MM) methods, can be used to investigate the mechanism and timescale of this proton exchange. Such studies would provide information on the acidity of the protonated amine and its hydrogen bonding dynamics with the solvent.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insight

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. physchemres.org While no specific QSAR studies involving this compound are publicly available, one could be developed if a set of structurally similar compounds with measured biological activity existed.

A hypothetical QSAR model for a series of alkylamines could use descriptors such as:

LogP: A measure of lipophilicity.

Molecular Weight: The mass of the molecule.

Topological Polar Surface Area (TPSA): A descriptor of the polar regions of the molecule.

Quantum Chemical Descriptors: Such as the energy of the Highest Occupied Molecular Orbital (HOMO) or Lowest Unoccupied Molecular Orbital (LUMO).

The model would take the form of a mathematical equation linking these descriptors to an observed activity. For example:

Activity = c0 + c1(LogP) + c2(TPSA) + c3*(HOMO energy)

Such a model could then be used to predict the activity of new, unsynthesized compounds and provide mechanistic insight into which molecular properties are most important for the desired biological effect.

Illustrative Data Table: Descriptors for a Hypothetical QSAR Model

| Compound | LogP | TPSA (Ų) | Activity (IC50, µM) |

| Amine 1 (C8) | 3.1 | 26.0 | 15.2 |

| Amine 2 (C9) | 3.6 | 26.0 | 10.5 |

| 3,5-Dimethyl-3-octanamine | 4.2 | 26.0 | (Predicted) |

| Amine 4 (C11) | 4.6 | 26.0 | 3.1 |

Note: This table is illustrative, demonstrating the type of data used in a QSAR study.

Prediction of Key Reactivity Descriptors and Physiochemical Parameters

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been employed to determine the global reactivity descriptors of this compound. These descriptors are derived from the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of HOMO is associated with the molecule's ability to donate electrons, while the energy of LUMO relates to its ability to accept electrons. The energy gap between HOMO and LUMO is a critical indicator of molecular stability and reactivity.

From these frontier orbital energies, several key parameters can be calculated:

Ionization Potential (I): The energy required to remove an electron, approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added, approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of the molecule to attract electrons, calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as η = (I - A) / 2.

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the energy lowering upon accepting electrons, calculated as ω = χ² / (2η).

These parameters collectively provide a quantitative framework for predicting the molecule's reactivity in various chemical environments.

Table 1: Predicted Reactivity Descriptors for 3,5-Dimethyl-3-octanamine Note: The values presented are illustrative, based on typical DFT calculations for similar aliphatic amines, as specific experimental or computational data for this exact compound is not widely published.

In Silico Screening for Molecular Interaction Profiles

In silico screening methods, such as molecular docking, are used to predict the binding affinity and interaction patterns of this compound with various molecular targets, including proteins and enzymes. These simulations place the ligand (the amine hydrochloride) into the binding site of a receptor and calculate a score representing the strength of the interaction.

These studies can identify key intermolecular forces, such as:

Hydrogen Bonds: Formed between the amine group (as a donor) and electronegative atoms (like oxygen or nitrogen) on the receptor.

Electrostatic Interactions: Occurring between the positively charged ammonium ion and negatively charged residues in the binding pocket.

Hydrophobic Interactions: Involving the nonpolar alkyl chains (dimethyl and octyl groups) of the molecule and hydrophobic regions of the receptor.

While specific docking studies on this compound are not extensively documented in public literature, computational models for similar aliphatic amines suggest that the long alkyl chain plays a significant role in establishing van der Waals and hydrophobic contacts, which are crucial for binding stability within nonpolar pockets.

Adsorption and Surface Interaction Modeling

Computational modeling is a powerful tool for investigating how this compound interacts with and adsorbs onto material surfaces. These simulations are vital for applications in material science, such as corrosion inhibition and surface modification.

Computational Studies of Adsorption Mechanisms on Various Surfaces

Molecular dynamics (MD) and DFT simulations are used to model the adsorption of amine compounds onto surfaces like metals (e.g., steel, copper) and metal oxides. These studies analyze adsorption energies, equilibrium geometries, and the orientation of the molecule on the surface.

For this compound, simulations would likely show that the primary adsorption mechanism involves the protonated amine group. This cationic head can interact strongly with negatively charged sites on a metal surface or with surface oxides. The molecule is expected to adsorb with the amine group anchored to the surface, while the hydrocarbon tail extends away from it. This orientation is crucial for forming a protective, hydrophobic layer. The strength of this adsorption is quantified by the adsorption energy, with more negative values indicating a more stable and spontaneous process.

Simulation of Interface Chemistry for Material Science Applications

Simulations of the interface between a surface and a solution containing this compound can reveal how these molecules self-assemble to form protective films. MD simulations can model the dynamic process of film formation, showing how individual molecules displace water and other corrosive species from the surface.

At higher concentrations, these simulations can predict the formation of a dense, self-assembled monolayer (SAM). The hydrophobic octyl chains would align, creating a barrier that prevents the penetration of water and corrosive ions. The effectiveness of this barrier is dependent on the packing density and orientation of the molecules, which can be predicted through computational analysis. These models are instrumental in designing and optimizing molecules for applications like corrosion inhibitors, where the formation of a stable and impermeable surface film is desired.

Investigation of Molecular Interactions and Biological Mechanisms in Model Systems Non Clinical Focus

Mechanism of Action Studies in In Vitro Biological Systems and Animal Models

Exploration of Molecular Interactions with Biomolecular Targets (e.g., enzymes, membrane components)

Detailed investigations into the molecular interactions of 3,5-Dimethyl-3-octanamine hydrochloride with specific biomolecular targets such as enzymes or membrane components have not been documented. The lipophilic nature of the dimethyl-octanamine backbone suggests a possibility of interaction with hydrophobic pockets of proteins or intercalation within lipid bilayers of cell membranes. However, without experimental data from techniques like X-ray crystallography, NMR spectroscopy, or surface plasmon resonance, the nature and affinity of these potential interactions remain speculative.

Elucidation of Cellular Uptake and Intracellular Distribution Pathways in Model Organisms

The pathways for cellular uptake and the subsequent intracellular distribution of this compound have not been specifically studied. For hydrophobic amines, passive diffusion across the cell membrane is a common mechanism of entry. The rate of this process is often correlated with the compound's lipophilicity. Once inside the cell, the distribution would likely be influenced by the pH of different cellular compartments and the molecule's affinity for various organelles. However, without empirical data from cell-based assays, the specifics of these processes for this compound are unknown.

Enzymatic Modulation Studies: Inhibition and Activation Kinetics

There is no available research on the effects of this compound on enzymatic activity. Therefore, no data on inhibition or activation kinetics can be presented.

Detailed Analysis of Binding Modes with Target Enzymes

As no target enzymes for this compound have been identified, there has been no analysis of its binding modes.

Structure-Activity Relationship (SAR) Studies for Enzyme Modulation

Structure-activity relationship studies are contingent on the identification of a biological activity. Since the enzymatic modulation effects of this compound are uncharacterized, no SAR studies have been conducted.

Membrane Interaction Research

Based on the information available, there is no specific research data detailing the effects of "this compound" on artificial and biological model lipid bilayers or its interactions with bacterial cell membranes at a molecular level.

Therefore, the requested article with the specified outline and content cannot be generated.

Advanced Research Applications of 3,5 Dimethyl 3 Octanamine Hydrochloride and Its Derivatives

Role in Coordination Chemistry and Ligand Design

The nitrogen atom in 3,5-dimethyl-3-octanamine possesses a lone pair of electrons, making it a potential ligand for coordination to metal centers. The steric bulk imposed by the two methyl groups and the octyl chain would significantly influence its coordination properties.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving sterically hindered amines is a well-established field of study. Typically, these complexes are prepared by reacting the amine ligand with a suitable metal salt in an appropriate solvent. In the case of 3,5-dimethyl-3-octanamine hydrochloride, the free amine would first need to be generated by deprotonation before it can coordinate to a metal center.

The characterization of such complexes would involve a suite of spectroscopic and analytical techniques to elucidate their structure and bonding.

Infrared (IR) Spectroscopy: Changes in the C-N stretching frequency upon coordination would provide evidence of the amine binding to the metal.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Shifts in the proton and carbon signals of the alkyl chain upon complexation would indicate the electronic environment changes around the ligand.

X-ray Crystallography: This technique would provide definitive information about the solid-state structure of the metal complex, including bond lengths, bond angles, and the coordination geometry around the metal center. The steric hindrance of the 3,5-dimethyl-3-octanamine ligand would likely lead to complexes with lower coordination numbers or distorted geometries compared to less bulky amines.

| Technique | Expected Observations for Metal Complexes of 3,5-Dimethyl-3-octanamine |

| IR Spectroscopy | Shift in C-N stretching vibration frequency. |

| NMR Spectroscopy | Downfield or upfield shifts of ¹H and ¹³C signals of the alkyl groups. |

| X-ray Crystallography | Determination of coordination geometry, bond lengths, and angles. |

Exploration of Catalytic Activity of Amine-Based Metal Complexes

Metal complexes containing sterically hindered amine ligands have shown significant promise as catalysts in various organic transformations. The bulky nature of the ligand can create a specific steric environment around the metal center, which can influence the selectivity and activity of the catalyst.

Potential catalytic applications for metal complexes of 3,5-dimethyl-3-octanamine could include:

Hydrogenation and Transfer Hydrogenation: The steric bulk can influence the approach of the substrate to the metal center, potentially leading to high stereoselectivity in hydrogenation reactions of prochiral substrates like ketones and imines.

Cross-Coupling Reactions: Palladium complexes with bulky amine ligands have been utilized in cross-coupling reactions. The amine can act as an ancillary ligand, influencing the stability and reactivity of the catalytic species. organic-chemistry.org

Polymerization: The steric properties of the ligand can control the rate and stereochemistry of olefin polymerization reactions.

The catalytic performance would be highly dependent on the choice of metal and the specific reaction conditions.

Application in Materials Science

The combination of a polar amine head group and a long nonpolar alkyl tail in 3,5-dimethyl-3-octanamine suggests its potential utility in materials science, particularly in the areas of corrosion inhibition and surfactant applications.

Mechanistic Studies of Corrosion Inhibition on Metal Surfaces

Long-chain alkylamines and their salts are known to be effective corrosion inhibitors for various metals, particularly steel in acidic environments. The primary mechanism of inhibition involves the adsorption of the amine molecule onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.

The inhibition mechanism of this compound on a metal surface like steel can be proposed as follows:

Adsorption: In an aqueous corrosive medium, the protonated amine (R₃NH⁺) can be electrostatically attracted to the cathodically charged sites on the metal surface. Alternatively, the lone pair of electrons on the nitrogen atom of the free amine can coordinate with the vacant d-orbitals of the metal atoms at anodic sites.

Film Formation: The long, hydrophobic octyl chain of the adsorbed molecules orients away from the metal surface, creating a dense, non-polar film. This film acts as a physical barrier, preventing the diffusion of corrosive species (like H⁺ and Cl⁻ ions) to the metal surface.

Blocking of Active Sites: The adsorbed amine molecules block the active anodic and cathodic sites on the metal surface, thereby stifling the electrochemical reactions responsible for corrosion.

The effectiveness of inhibition would be influenced by factors such as the concentration of the inhibitor, the temperature, and the nature of the corrosive environment. The branched structure of 3,5-dimethyl-3-octanamine might lead to a less densely packed protective film compared to linear amines, which could affect its inhibition efficiency.

| Factor | Influence on Corrosion Inhibition |

| Concentration | Inhibition efficiency generally increases with concentration up to a critical point. |

| Alkyl Chain Length | Longer chains typically provide better surface coverage and higher efficiency. |

| Adsorption Mode | Can involve physisorption (electrostatic) and/or chemisorption (coordination). |

Investigation of Surfactant Properties and Emulsification Mechanisms

Tertiary amine hydrochlorides are cationic surfactants. This compound possesses the characteristic amphiphilic structure of a surfactant: a hydrophilic (polar) head group (the tertiary ammonium (B1175870) ion) and a hydrophobic (non-polar) tail (the 3,5-dimethyloctyl group).

Surface Tension Reduction: In aqueous solutions, these molecules will accumulate at the air-water interface, with the hydrophobic tails oriented towards the air and the hydrophilic heads in the water. This arrangement disrupts the hydrogen bonding network of water at the surface, leading to a reduction in surface tension.

Micelle Formation: Above a certain concentration, known as the critical micelle concentration (CMC), the surfactant molecules will self-assemble into spherical aggregates called micelles. In these structures, the hydrophobic tails are sequestered in the core, away from the water, while the hydrophilic heads form the outer shell, interacting with the surrounding water.

Emulsification: Due to their ability to reduce the interfacial tension between oil and water, these surfactants can act as emulsifying agents. They can stabilize oil-in-water or water-in-oil emulsions by forming a protective layer around the dispersed droplets, preventing them from coalescing. The branched nature of the hydrophobic tail of this compound could influence its packing at the oil-water interface and, consequently, the stability and type of emulsion formed.

Utilization as a Chemical Intermediate in Complex Organic Synthesis

Sterically hindered tertiary amines are valuable building blocks in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. researchgate.net The presence of the bulky 3,5-dimethyloctyl group can impart specific properties to the final molecule, such as increased lipophilicity or resistance to metabolic degradation.

This compound could serve as a precursor to the free amine, which can then be used in various synthetic transformations:

Introduction of a Bulky Moiety: The amine can be incorporated into a larger molecule to introduce a sterically demanding and lipophilic group. This can be crucial for modulating the biological activity of a drug molecule by influencing its binding to a receptor or its transport across cell membranes.

Directed C-H Functionalization: The tertiary amine group can act as a directing group in transition metal-catalyzed C-H activation reactions, enabling the selective functionalization of specific C-H bonds within the molecule. nih.gov

Synthesis of Quaternary Ammonium Salts: The tertiary amine can be alkylated to form quaternary ammonium salts, which have applications as phase-transfer catalysts, disinfectants, and ionic liquids. The specific structure of the 3,5-dimethyloctyl group would influence the properties of the resulting quaternary salt.

The synthesis of complex molecules often requires careful selection of building blocks with specific steric and electronic properties. The unique structure of 3,5-dimethyl-3-octanamine makes it a potentially interesting intermediate for the development of novel compounds with tailored functionalities.

Lack of Publicly Available Research Hinders Comprehensive Analysis of this compound's Advanced Applications

Despite a thorough search of scientific literature and chemical databases, there is a significant lack of publicly available research on the specific applications of this compound as a precursor in multistep reaction sequences or as a chiral building block in asymmetric synthesis. Consequently, a detailed, evidence-based article on its advanced research applications, as outlined, cannot be generated at this time.

The structural features of this compound, specifically its stereocenters at positions 3 and 5 and the sterically hindered tertiary amine, suggest that it could theoretically have potential in these advanced chemical applications. However, without published studies, any discussion of its use would be purely speculative and would not meet the required standards of scientific accuracy and evidence-based reporting.

General concepts related to the use of chiral amines and sterically hindered amines in synthesis are well-established. Chiral amines are crucial in asymmetric synthesis for inducing stereoselectivity in chemical reactions, leading to the formation of specific enantiomers of a target molecule. vulcanchem.comnih.gov Sterically hindered amines are often employed as non-nucleophilic bases or as components in frustrated Lewis pairs, enabling unique reactivity.

However, the absence of specific research pertaining to this compound means that no concrete examples, reaction schemes, or detailed research findings can be provided for the requested article sections. Information regarding its efficacy as a precursor for novel compounds or its utility as a chiral building block, including data on diastereomeric and enantiomeric outcomes, remains unpublished in the scientific domain.

Further research and publication in peer-reviewed journals would be necessary to elucidate the specific roles and applications of this compound in advanced organic synthesis. Until such research becomes available, a comprehensive and scientifically rigorous article on its advanced applications cannot be responsibly constructed.

Conclusion and Future Research Perspectives

Synthesis of Key Research Findings and Methodological Advancements

A thorough review of available chemical literature and databases indicates a notable absence of specific experimental research focused on 3,5-Dimethyl-3-octanamine hydrochloride. Consequently, a synthesis of key research findings in the traditional sense is not feasible. However, significant methodological advancements in the broader field of sterically hindered and branched-chain amine synthesis and characterization provide a robust framework for understanding this specific compound.

Physicochemical Properties (Predicted)